7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15;/h2-5,10-11,17-18H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVMCUCTLFIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C16H19ClN3O
- Molecular Weight : 340.24756 g/mol
- CAS Number : 1251950-63-6
- Purity : >95% .
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antitumor Activity
Research indicates that this compound may exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound effectively reduced cell viability in human tumor xenografts .
The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth and survival. The compound's structure suggests it may interact with targets involved in cellular signaling pathways crucial for cancer progression .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects of this compound. Preclinical studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotection | Protection against oxidative stress |
Case Studies
- Antitumor Efficacy in Xenograft Models :
- Neuroprotection in Animal Models :
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anticancer Activity:
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, spiro-pyrroloquinoxalines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
2. Antidepressant Effects:
Preliminary research suggests that the compound may possess antidepressant-like properties. Animal models have indicated that it could enhance serotonergic neurotransmission, which is crucial for mood regulation.
3. Neuroprotective Properties:
The neuroprotective potential of spiro-pyrroloquinoxalines has been explored in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells.
Therapeutic Potential
Given its biological activities, 7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride holds promise in the following therapeutic areas:
- Cancer Therapy: Further exploration into its mechanisms of action could lead to the development of novel anticancer agents.
- Psychiatric Disorders: The antidepressant-like effects warrant further investigation for potential use in treating depression and anxiety disorders.
- Neurology: Its neuroprotective effects may be beneficial in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of spiro-pyrroloquinoxaline derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7), leading to significant apoptosis induction.
Case Study 2: Neuroprotection
In a preclinical study reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of spiro-pyrroloquinoxalines in a mouse model of oxidative stress-induced neuronal damage. The findings suggested that treatment with these compounds reduced neuronal death and improved cognitive function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and physicochemical properties of the target compound and analogs:
Key Observations :
- Chlorine vs. Methoxy Substituents : The 8'-chloro analog () shares the same molecular weight as the target compound but differs in substituent position, which may alter electronic properties and binding affinity .
- Spiro vs. Non-Spiro Derivatives: Non-spiro derivatives like 6f () lack the piperidine ring, reducing molecular weight and complexity. Their melting points (~169–172°C) suggest higher crystallinity compared to spiro analogs .
- Bioactive Derivatives: JG1679 () demonstrates the impact of a conjugated enone side chain on anti-leukemic activity, though its spiro architecture differs from the target compound .
Preparation Methods
Cyclocondensation Approach
- Starting Materials : Typically, 1-(2-aminophenyl)pyrrole or its methoxy-substituted analogs are reacted with 1-methyl-4-piperidone or substituted piperidones.
- Reaction Conditions : The reaction is carried out in absolute ethanol with catalytic amounts of glacial acetic acid to promote cyclization.
- Procedure : The mixture is refluxed for extended periods (10–36 hours depending on substituents) to ensure complete cyclization forming the dihydrospiro compound.
- Isolation : After solvent removal, the residue is dissolved in water, basified to precipitate the free base, and then converted to the hydrochloride salt by treatment with ethereal hydrogen chloride.
- Purification : The hydrochloride salt is recrystallized from ethanol to obtain pure crystals with melting points typically above 290°C, indicating high purity.
Hydrogenation and Salt Formation
- In some cases, hydrogenation over palladium on carbon (Pd/C) is employed to reduce nitro precursors to amino derivatives before cyclization.
- Post-cyclization, hydrogenation may also be used to saturate unsaturated bonds if required.
- The hydrochloride salt form is favored for enhanced aqueous solubility and stability, prepared by adding concentrated hydrochloric acid to the free base in ethanol followed by recrystallization.
Optimization Parameters
- Catalysts : Glacial acetic acid is commonly used; trifluoroacetic acid (TFA) has also been reported to improve yields and reaction rates.
- Temperature : Reflux temperatures (~78°C for ethanol) are standard, with some protocols operating at slightly elevated temperatures (up to 90°C) for challenging substrates.
- Reaction Time : Varies from 10 to 36 hours depending on substituent effects and desired conversion.
- Purity Monitoring : TLC and LC-MS are used to monitor reaction progress and purity, with reported purities exceeding 95%.
Comparative Data Table of Preparation Methods
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structural integrity of the spirocyclic framework and substitution pattern.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for purity assessment (reported >99%) and molecular weight confirmation.
- Elemental Analysis : Confirms empirical formula consistency within 0.3% of theoretical values.
- Melting Point Determination : High melting points (>290°C) for hydrochloride salts indicate purity and crystallinity.
Research Findings and Notes
- The hydrochloride salt form enhances aqueous solubility, facilitating biological testing and formulation.
- The presence of the 7-methoxy substituent influences electronic properties and may affect reaction kinetics and product stability.
- Reflux in ethanol with acetic acid is a robust and reproducible method for preparing this compound with high purity.
- Hydrogenation steps are critical when starting from nitro precursors, ensuring complete conversion to amino intermediates necessary for cyclization.
- Purification by recrystallization from ethanol is effective for obtaining analytically pure hydrochloride salts.
This synthesis approach is well-documented in patent literature and research articles, indicating its reliability and reproducibility for preparing this compound with high purity suitable for pharmacological research.
Q & A
Q. What are the recommended synthetic strategies for 7-Methoxy-4,5-dihydrospiro[pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with spirocyclic precursors. For example:
- Key Steps :
- Use (4-methoxyphenyl)hydrazine hydrochloride with a piperidine-derived aldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the spirocyclic core .
- Purify intermediates via chromatography or recrystallization (e.g., reports 99.06% purity via LCMS).
- Optimization Tips :
- Vary catalysts (TFA vs. HCl) and reaction times (e.g., 12–24 hours at 35°C) .
- Monitor progress via TLC or LCMS to minimize side products .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Precursors | Catalyst/Conditions | Yield/Purity | Source |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + aldehyde | TFA, 35°C, 12 h | ~70% (estimated) | |
| Multi-step alkylation | Quinoxaline + piperidine derivative | TEA, reflux | 85–90% |
Q. What analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Validate proton environments and carbon骨架 (e.g., confirms structure via 1H NMR) .
- LCMS : Assess purity (e.g., 99.06% in ) and molecular weight .
- Elemental Analysis : Cross-check empirical formulas (e.g., reports C, H, N within 0.3% of theoretical values) .
II. Advanced Research Questions
Q. How should researchers resolve contradictions between theoretical molecular weights and observed mass spectrometry data?
Methodological Answer:
- Isotopic Patterns : Chlorine-containing compounds (e.g., ’s 6g) exhibit distinct isotopic clusters (3:1 for ³⁵Cl/³⁷Cl). Use high-resolution MS (HRMS) to distinguish molecular ions from adducts .
- Cross-Validation : Compare with NMR integration ratios and elemental analysis (e.g., ’s compound 6g: C 71.33% found vs. 71.53% calculated) .
Q. What methodological considerations are critical for pharmacological assays targeting this compound?
Methodological Answer:
- Solubility : Use DMSO/saline mixtures (≤0.1% DMSO to avoid cytotoxicity) .
- Stability : Store at 2–8°C (per ) and avoid repeated freeze-thaw cycles .
- Receptor Binding : Reference protocols for similar compounds (e.g., ’s dopamine receptor assays using [³H]quinpirole) .
Q. Table 2: Pharmacological Assay Design Checklist
| Parameter | Recommendation | Source |
|---|---|---|
| Solubility | DMSO/saline (v/v 1:9) | |
| Storage | 2–8°C, desiccated | |
| Binding Specificity | Include (±)-sulpiride as antagonist |
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?
Methodological Answer:
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Catalyst Screening : Use chiral auxiliaries (e.g., ’s TFA) or asymmetric catalysis .
- Process Controls : Optimize reaction scale (e.g., ’s industrial protocols for piperidine derivatives) .
III. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., cAMP vs. calcium flux).
- Meta-Analysis : Compare EC50 values from multiple sources (e.g., ’s receptor affinity studies) .
Q. Why do similar synthetic routes produce varying yields?
Methodological Answer:
- Side Reactions : Trace moisture or oxygen can degrade intermediates. Use inert atmospheres (N2/Ar) .
- Purification : ’s LCMS-guided purification reduces impurities vs. traditional recrystallization .
IV. Stability and Storage
Q. What degradation pathways are most relevant for long-term storage?
Methodological Answer:
- Hydrolysis : Susceptible to moisture due to the piperidine moiety. Store desiccated at 2–8°C .
- Oxidation : Use antioxidants (e.g., BHT) for solutions .
Q. How to validate compound stability under assay conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (UV), and pH extremes (2–12). Monitor via LCMS .
- Kinetic Studies : Calculate half-life in buffer (e.g., ’s stability data for sulfonylpiperidines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
